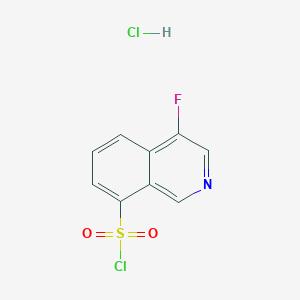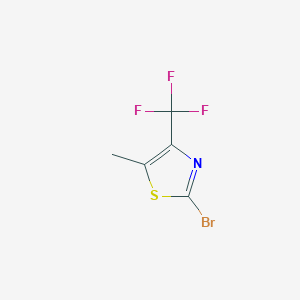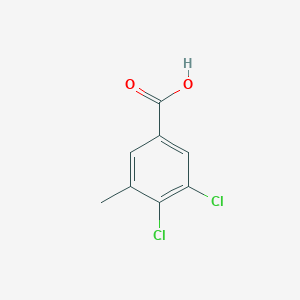
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S and a molecular weight of 282.11 g/mol . This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis. It is characterized by the presence of a fluorine atom at the 4-position of the isoquinoline ring and a sulfonyl chloride group at the 8-position, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
One common method involves the reaction of 4-fluoroisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Applications De Recherche Scientifique
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The fluorine atom enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride can be compared with other fluorinated isoquinoline derivatives, such as:
4-Fluoroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
8-Isoquinolinesulfonyl chloride: Does not have the fluorine atom, which may affect its stability and bioactivity.
4-Chloroisoquinoline-8-sulfonyl chloride: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous for various applications.
Propriétés
Formule moléculaire |
C9H6Cl2FNO2S |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
4-fluoroisoquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11;/h1-5H;1H |
Clé InChI |
NTCCLVUUAWVBHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)




![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)





